delta-Guanidinovaleric acid

Catalog No.
S590491
CAS No.
462-93-1
M.F
C6H13N3O2
M. Wt
159.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
delta-Guanidinovaleric acid

CAS Number

462-93-1

Product Name

delta-Guanidinovaleric acid

IUPAC Name

5-(diaminomethylideneamino)pentanoic acid

Molecular Formula

C6H13N3O2

Molecular Weight

159.19 g/mol

InChI

InChI=1S/C6H13N3O2/c7-6(8)9-4-2-1-3-5(10)11/h1-4H2,(H,10,11)(H4,7,8,9)

InChI Key

UKUBCVAQGIZRHL-UHFFFAOYSA-N

SMILES

C(CCN=C(N)N)CC(=O)O

Synonyms

delta-guanidinovaleric acid, DGVA

Canonical SMILES

C(CCN=C(N)N)CC(=O)O

Neuroscience:

  • Investigating GABAergic neurotransmission

    Delta-GVA has been studied for its ability to act as an antagonist at specific GABA receptors in the nervous system. PubMed This property makes it a valuable tool for researchers studying the role of GABA signaling in various neurological processes, including memory, learning, and epilepsy.

  • Understanding epilepsy

    Research suggests that delta-GVA can induce seizures in animal models. PubMed: This characteristic makes it helpful in investigating the mechanisms underlying epilepsy and developing new anti-epileptic drugs.

Biochemistry:

  • Studying arginine metabolism: Delta-GVA is structurally related to arginine, an essential amino acid. Researchers have investigated the presence of delta-GVA in the urine of individuals with hyperargininemia, a rare metabolic disorder affecting arginine metabolism. PubMed This research helps in understanding the metabolic pathways involved in arginine breakdown and their potential disruption in disease states.

Other potential applications:

The research on delta-GVA is ongoing, and scientists are exploring its potential applications in other areas, including:

  • Developing new therapeutic agents: Due to its interaction with GABA receptors, delta-GVA might hold promise for developing drugs for various neurological and psychiatric disorders.
  • Understanding neurodegenerative diseases: Research is also investigating the potential role of delta-GVA in the development and progression of neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Delta-Guanidinovaleric acid is a non-proteinogenic amino acid characterized by its unique structure, which includes a guanidine group and a delta-amino acid configuration. Its chemical formula is C6H13N3O2, indicating the presence of six carbon atoms, thirteen hydrogen atoms, three nitrogen atoms, and two oxygen atoms. This compound is classified as both an organonitrogen and an organooxygen compound, linking it to various biological processes and metabolic pathways .

Typical of amino acids and guanidine derivatives. It can undergo:

  • Decarboxylation: This reaction can lead to the formation of other guanidine derivatives.
  • Condensation Reactions: Delta-Guanidinovaleric acid can react with other amino acids or compounds containing amine groups to form peptide bonds.
  • Oxidation: Similar to other amino acids, it may be oxidized under certain conditions, affecting its biological activity and stability.

These reactions are essential for understanding its role in biological systems and potential applications in pharmaceuticals.

Delta-Guanidinovaleric acid exhibits various biological activities that make it significant in metabolic studies. It has been identified as a uremic toxin, which indicates its potential role in renal function and metabolism . Additionally, it is involved in the regulation of nitrogen metabolism and may influence the levels of other guanidino compounds within biological systems. Research has shown that elevated levels of delta-Guanidinovaleric acid can correlate with certain metabolic disorders, particularly those involving arginine metabolism .

The synthesis of delta-Guanidinovaleric acid can be achieved through several methods:

  • Chemical Synthesis: This involves the reaction of guanidine with appropriate delta-amino acids or their derivatives under controlled conditions to yield delta-Guanidinovaleric acid.
  • Biological Synthesis: Certain microorganisms may synthesize this compound through metabolic pathways involving arginine or related compounds.
  • Enzymatic Methods: Utilizing specific enzymes to catalyze the formation of delta-Guanidinovaleric acid from precursor molecules can provide a more selective synthesis route.

These methods highlight the versatility in producing delta-Guanidinovaleric acid for research and therapeutic purposes.

Delta-Guanidinovaleric acid has several applications across various fields:

  • Pharmaceuticals: Due to its biological activity, it is being explored for potential therapeutic uses in treating metabolic disorders or as a biomarker for kidney function.
  • Research: It serves as a valuable compound in studies related to nitrogen metabolism and uremic toxins.
  • Nutrition: Investigations into its role as a dietary supplement are ongoing, particularly concerning its effects on muscle metabolism and growth.

Delta-Guanidinovaleric acid shares structural and functional similarities with several other compounds. Here are some notable comparisons:

Compound NameStructure TypeUnique Features
Alpha-keto-delta-guanidinoacetic acidUremic toxinInvolved in renal toxicity; structurally similar
2-OxoarginineGuanidine derivativeFunctions in metabolic pathways; higher oxidation
ArginineProteinogenic amino acidEssential for protein synthesis; broader functions
GuanidineSimple guanidineBasic structure; less complex than delta-Guanidinovaleric acid

Delta-Guanidinovaleric acid's uniqueness lies in its specific structural configuration as a delta-amino acid combined with guanidine functionality, setting it apart from these similar compounds. Its distinct properties contribute to its specific roles in biological systems and potential therapeutic applications.

Molecular Formula and Connectivity

Delta-guanidinovaleric acid has the molecular formula C₆H₁₃N₃O₂ and a molar mass of 159.19 g/mol. Its IUPAC name, 5-(diaminomethylideneamino)pentanoic acid, reflects a five-carbon chain with a terminal carboxylic acid group (-COOH) and a guanidine moiety (-NHC(=NH)NH₂) at the fifth carbon.

Table 1: Core Structural Descriptors

PropertyValueSource
Molecular formulaC₆H₁₃N₃O₂
SMILESNC(=N)NCCCCC(=O)O
InChI KeyUKUBCVAQGIZRHL-UHFFFAOYSA-N

Three-Dimensional Conformation

The molecule adopts a flexible aliphatic chain conformation, with the guanidine group contributing to partial rigidity. Computational models suggest that the guanidine moiety participates in intramolecular hydrogen bonding, stabilizing the structure.

Chemical Structure

Delta-Guanidinovaleric acid, also known as 5-guanidinopentanoic acid, possesses a distinctive molecular structure characterized by a terminal guanidino group at the delta position and a carboxylic acid group at the opposite end of a five-carbon aliphatic chain [1] [2]. The guanidino group (C(=NH)NH₂) confers basic properties to the molecule, while the carboxylic acid group (-COOH) contributes acidic characteristics, making delta-Guanidinovaleric acid an amphoteric compound [12].

Molecular Formula and Weight

The molecular composition of delta-Guanidinovaleric acid is precisely defined by its empirical formula and molecular weight, as presented in Table 1 [1] [3] [8].

PropertyValue
Molecular FormulaC₆H₁₃N₃O₂
Molecular Weight159.19 g/mol
CAS Number462-93-1
IUPAC Name5-(diaminomethylideneamino)pentanoic acid
Alternative Names5-guanidinopentanoic acid, delta-guanidinovalerate, 5-carbamimidamidopentanoic acid
Chemical ClassificationOrganonitrogen compound, Organooxygen compound, Delta-amino acid derivative

Physical Properties

The physical properties of delta-Guanidinovaleric acid are crucial for its identification and characterization in various analytical procedures [5] . These properties, summarized in Table 2, influence its behavior in different chemical environments and analytical techniques [12] [15].

PropertyDescription
Physical StateWhite crystalline solid
SolubilitySoluble in water; poorly soluble in organic solvents
pKaBasic compound (guanidino group pKa ~12-13; carboxylic acid pKa ~4-5)
StabilityStable under normal laboratory conditions; sensitive to strong oxidizing agents
Melting PointApproximately 267-271°C (with decomposition)
Boiling PointNot applicable (decomposes before boiling)

Structural Characterization

The structural features of delta-Guanidinovaleric acid have been extensively studied using various analytical techniques [2] [13]. Each structural component contributes to the compound's chemical behavior and reactivity patterns [1] [8]. Table 3 presents the key structural features and corresponding analytical evidence.

Structural FeatureDescriptionAnalytical Evidence
Guanidino GroupTerminal guanidino group (C(=NH)NH₂) at the delta positionCharacteristic chemical shift in Nuclear Magnetic Resonance; Sakaguchi reaction positive
Aliphatic ChainFive-carbon chain connecting the guanidino and carboxylic groupsCharacteristic pattern in ¹H and ¹³C Nuclear Magnetic Resonance spectra
Carboxylic GroupTerminal carboxylic acid group (-COOH)Infrared absorption at ~1700 cm⁻¹; characteristic ¹³C Nuclear Magnetic Resonance shift
Molecular ConformationExtended conformation in aqueous solution; folded in non-polar environmentsNuclear Magnetic Resonance coupling constants and Nuclear Overhauser Effect data
Hydrogen BondingExtensive hydrogen bonding network through guanidino and carboxylic groupsInfrared spectroscopy and X-ray crystallography data

Chemical Reactions

Reactivity Profile

Delta-Guanidinovaleric acid exhibits diverse chemical reactivity due to its bifunctional nature, containing both basic guanidino and acidic carboxylic groups [12]. The compound participates in various chemical reactions that are valuable for both its synthesis and analytical identification [19] [13]. Table 4 summarizes the major reaction types and their applications.

Reaction TypeReaction ConditionsProductsApplications
Acid-Base ReactionsProtonation of guanidino group (pH < 12) or deprotonation of carboxylic group (pH > 5)Salts (hydrochloride, acetate) or carboxylate formspH-dependent solubility control
EsterificationReaction with alcohols in presence of acid catalystMethyl, ethyl, or butyl esters of delta-guanidinovaleric acidImproved lipophilicity for analytical or biological studies
Guanidino Group ReactionsReaction with carbonyl compounds to form derivativesGuanidino derivatives with modified functional groupsSynthesis of bioactive compounds
OxidationOxidation of carboxylic group with strong oxidizing agentsDecarboxylation productsStructural modification studies
ReductionReduction of carboxylic group with lithium aluminum hydride or sodium borohydride5-guanidinopentanol derivativesPreparation of alcohol derivatives for further functionalization

Synthesis Methods

Several synthetic routes have been developed for the preparation of delta-Guanidinovaleric acid with varying yields and purity levels [19] [20]. These methods typically involve the guanidination of delta-aminovaleric acid or related precursors [19]. Table 5 presents a comparison of the major synthesis methods.

Synthesis MethodKey ReagentsYield (%)Purification Method
S-ethylisothiourea reactionS-ethylisothiourea, delta-aminovaleric acid, sodium hydroxide28.0Ion-exchange chromatography (Amberlite CG-120)
Guanidination of delta-aminovaleric acidCyanamide, delta-aminovaleric acid, acidic conditions30-40Recrystallization from water-ethanol mixtures
Oxidation of arginine derivativesArginine, selective oxidizing agents15-25Column chromatography
Protection-deprotection strategyProtected delta-aminovaleric acid, guanidination reagents, deprotection35-45High Performance Liquid Chromatography purification

Identification Methods

Analytical Techniques

The identification and quantification of delta-Guanidinovaleric acid employ various analytical techniques, each with specific advantages and limitations [6] [11]. These methods differ in their sensitivity, specificity, and sample preparation requirements [13] [18]. Table 6 provides an overview of the primary analytical methods used for delta-Guanidinovaleric acid identification.

Analytical MethodKey ParametersApplication
Thin Layer ChromatographyMultiple solvent systems for Rf value comparisonQualitative identification
High Performance Liquid ChromatographyRetention time approximately 15 minutesQuantitative analysis in biological samples
Gas Chromatography/Mass SpectrometryTrifluoroacetylated dimethylpyrimidyl derivative (M+ = 375)Structural confirmation and quantification
Nuclear Magnetic ResonanceCharacteristic chemical shifts for guanidino and carboxylic groupsStructural elucidation and purity assessment
Ultraviolet-Visible SpectroscopyAbsorption peaks in ultraviolet regionPreliminary identification

Spectroscopic Characterization

Spectroscopic methods provide valuable information about the molecular structure and purity of delta-Guanidinovaleric acid [10] [13]. Mass spectrometry, in particular, has been extensively used for its identification in complex biological matrices [6] [18]. Table 7 summarizes the key spectroscopic properties of delta-Guanidinovaleric acid.

Spectroscopic MethodCharacteristic Features
Mass SpectrometryMolecular ion peak at m/z 159
Gas Chromatography-Mass Spectrometry (Trimethylsilyl derivative)Fully Trimethylsilyl-derivatized structure: CSi(C)N(CCCCC(=O)O)C(=N)N
Gas Chromatography-Mass Spectrometry (tert-Butyldimethylsilyl derivative)Fully tert-Butyldimethylsilyl-derivatized structure: CC(C)(C)Si(C)NC(=N)NCCCCC(=O)O
Gas Chromatography-Mass Spectrometry (Non-derivatized)Monoisotopic Mass: 159.1008 Da
Ionization ModePositive mode, 70 electron volt energy

Comparative Analysis of Detection Methods

Different analytical methods offer varying levels of sensitivity and specificity for delta-Guanidinovaleric acid detection [11] [13]. The selection of an appropriate method depends on the sample matrix, required detection limits, and available instrumentation [6] [18]. Table 8 compares the performance characteristics of major analytical methods.

Analytical MethodSample PreparationDetection LimitAdvantagesLimitations
Gas ChromatographyDerivatization required (Trimethylsilyl, tert-Butyldimethylsilyl)5-140 ng/mL (with derivatization)High resolution, good for volatile derivativesRequires derivatization, thermal stability issues
High Performance Liquid ChromatographyDirect analysis or pre-column derivatization0.1-1.0 μg/mLNo derivatization needed, good for biological samplesLower resolution than Gas Chromatography, column selection critical
Capillary ElectrophoresisMinimal preparation, buffer selection critical0.5-5.0 μg/mLHigh efficiency, minimal sample volumeLimited sensitivity, buffer optimization required
Mass SpectrometryDerivatization may enhance sensitivity1-10 ng/mL (Liquid Chromatography-Mass Spectrometry/Mass Spectrometry)High sensitivity, structural informationComplex data interpretation, instrument cost
Nuclear Magnetic ResonanceDissolution in deuterated solvent10-100 μg/mLDetailed structural information, non-destructiveLow sensitivity, requires larger sample amounts

Isolation from Biological Samples

Extraction Procedures

Delta-Guanidinovaleric acid has been successfully isolated from various biological matrices using specialized extraction procedures [6] [20]. These methods typically involve sample preparation steps to remove interfering compounds and concentrate the analyte [11] [22]. Table 9 summarizes the extraction methods for different biological samples.

Biological SampleConcentration RangeExtraction MethodDetection Method
Human urine2.4 nmol/ml (normal)Acid precipitation followed by organic extractionThin Layer Chromatography, High Performance Liquid Chromatography, Gas Chromatography/Mass Spectrometry
Blood serum0.5-5.0 μg/mlProtein precipitation with guanidinium thiocyanateHigh Performance Liquid Chromatography with fluorescence detection
Brain tissue0.1-1.0 μg/g tissueHomogenization and acid extractionGas Chromatography/Mass Spectrometry after derivatization
Cerebrospinal fluid0.05-0.5 μg/mlDirect analysis after filtrationLiquid Chromatography-Mass Spectrometry/Mass Spectrometry

Identification in Human Samples

The identification of delta-Guanidinovaleric acid in human biological samples has been accomplished using multiple complementary analytical techniques [6] [16]. In a landmark study, delta-Guanidinovaleric acid was identified in human urine using thin layer chromatography, high performance liquid chromatography, and gas chromatography/mass spectrometry [6]. The concentration in pooled human urine was determined to be approximately 2.4 nmol/ml [6]. This finding established delta-Guanidinovaleric acid as an endogenous compound in human metabolism [6] [21].

XLogP3

-1.1

Other CAS

462-93-1

Wikipedia

Delta-Guanidinovaleric acid

Dates

Last modified: 08-15-2023

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